

An In-depth Technical Guide to the Physical Properties of Ethyl 5-cyanopicolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-cyanopicolinate*

Cat. No.: B1337683

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of Ethyl 5-cyanopicolinate

Ethyl 5-cyanopicolinate, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a cyano group and an ethyl ester on the picolinate scaffold creates a molecule with a unique electronic and steric profile, rendering it a valuable building block in the synthesis of novel therapeutic agents and functional materials. While extensive research may focus on the synthetic utility and biological activity of such compounds, a thorough understanding of their fundamental physical properties, such as melting and boiling points, is paramount for their practical application in a laboratory and industrial setting.

This guide provides a comprehensive overview of the physical properties of **Ethyl 5-cyanopicolinate**. As of the latest literature review, specific experimental data for the melting and boiling points of **Ethyl 5-cyanopicolinate** (CAS No: 41051-03-0) are not readily available in public databases. Therefore, this document will provide a robust framework for understanding the expected physical behavior of this compound based on the known properties of structurally analogous pyridine carboxylates. Furthermore, it will detail the established methodologies for the precise experimental determination of these critical parameters, empowering researchers to characterize this and similar novel compounds with confidence.

The Scientific Imperative of Melting and Boiling Points

The melting point and boiling point of a chemical compound are not mere physical constants; they are fundamental indicators of a substance's purity and the strength of its intermolecular forces. For drug development professionals, these properties are critical for:

- **Purity Assessment:** A sharp and well-defined melting point range is a reliable indicator of a compound's high purity. Conversely, a broad melting range suggests the presence of impurities, which can significantly impact the compound's biological activity and toxicity.
- **Polymorph Identification:** Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. The characterization of polymorphs is a critical step in drug development, as they can differ in solubility, bioavailability, and stability.
- **Process Development and Scale-up:** Knowledge of a compound's boiling point is essential for designing and optimizing purification processes such as distillation. It also informs safe handling and storage procedures by indicating the compound's volatility.

The physical properties of **Ethyl 5-cyanopicolinate** are dictated by its molecular structure. The presence of the polar cyano group and the ester functionality introduces dipole-dipole interactions, while the pyridine ring can participate in π -stacking. These intermolecular forces, along with the molecule's overall size and shape, determine the energy required to transition from the solid to the liquid phase (melting) and from the liquid to the gaseous phase (boiling).

Comparative Analysis with Structurally Related Compounds

To estimate the physical properties of **Ethyl 5-cyanopicolinate**, it is instructive to examine the experimentally determined melting and boiling points of structurally similar ethyl pyridine carboxylates. The position of the ester group and the nature of the substituent on the pyridine ring significantly influence these values.

Compound	Structure	Melting Point (°C)	Boiling Point (°C)
Ethyl picolinate		2	240-241[1][2]
Ethyl nicotinate		8-10	223-224
Ethyl isonicotinate		23[3]	92 @ 8 mmHg[3][4][5]

Data sourced from publicly available chemical supplier and database information.

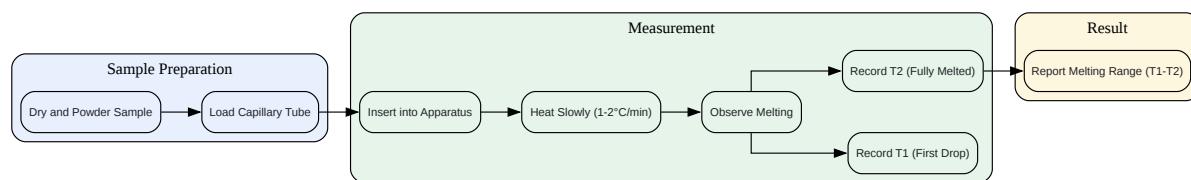
The presence of the strongly electron-withdrawing cyano group in **Ethyl 5-cyanopicolinate** is expected to significantly influence its intermolecular interactions compared to the unsubstituted analogs listed above. The cyano group's linear geometry and strong dipole moment can lead to enhanced dipole-dipole interactions and potentially different crystal packing, which would likely result in a higher melting point than its non-cyanated counterparts. The boiling point is also anticipated to be elevated due to the increased polarity and molecular weight.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the melting and boiling points of a novel compound like **Ethyl 5-cyanopicolinate**.

Melting Point Determination: The Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a solid organic compound.[\[6\]](#)


Principle: A small, finely powdered sample of the solid is heated in a sealed capillary tube at a controlled rate. The temperature range over which the solid melts and becomes a clear liquid is observed and recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[\[7\]](#)

Experimental Protocol:

- **Sample Preparation:**
 - Ensure the sample is completely dry and finely powdered. Grinding the sample with a mortar and pestle may be necessary.
 - Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
 - Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- **Apparatus Setup:**
 - Insert the capillary tube into the sample holder of a melting point apparatus.
 - Ensure a clear view of the sample through the magnifying lens.
- **Measurement:**
 - For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting point.

- Allow the apparatus to cool.
- For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample has melted into a clear liquid (T2).
- The melting point is reported as the range T1-T2.

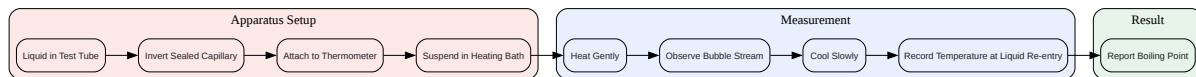
Diagram of Melting Point Determination Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: The Micro-Capillary Method

For small quantities of a liquid, the micro-capillary method provides an accurate determination of the boiling point.^{[8][9]}


Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air inside the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, a continuous stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn back into the capillary when the vapor

pressure inside drops below the atmospheric pressure. The temperature at which the liquid re-enters the capillary is the boiling point.[9]

Experimental Protocol:

- Apparatus Setup:
 - Place a few drops of the liquid into a small test tube.
 - Take a capillary tube and seal one end. Place this sealed capillary, open end down, into the test tube with the liquid.
 - Attach the test tube to a thermometer.
 - Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
- Measurement:
 - Heat the bath gently.
 - As the temperature rises, a stream of bubbles will emerge from the inverted capillary.
 - Continue heating until a steady and rapid stream of bubbles is observed.
 - Remove the heat source and allow the apparatus to cool slowly.
 - Observe the inverted capillary closely. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]

Diagram of Boiling Point Determination Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Conclusion

While specific experimental data for the melting and boiling points of **Ethyl 5-cyanopicolinate** are not yet prevalent in the scientific literature, a combination of theoretical understanding and comparative analysis of related compounds provides a strong foundation for estimating these critical physical properties. The detailed experimental protocols provided herein offer a clear and reliable pathway for researchers to determine these values with precision. The accurate characterization of **Ethyl 5-cyanopicolinate**'s physical properties is an indispensable step in unlocking its full potential in the realms of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2524-52-9 CAS MSDS (Ethyl picolinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl Isonicotinate Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 4. Ethyl isonicotinate | 1570-45-2 [chemicalbook.com]
- 5. Ethyl isonicotinate 98 1570-45-2 [sigmaaldrich.com]
- 6. westlab.com [westlab.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. phillysim.org [phillysim.org]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Ethyl 5-cyanopicolinate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1337683#physical-properties-of-ethyl-5-cyanopicolinate-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com